1-propyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-Propyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN3 and a molecular weight of 161.63 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazol-4-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes . These reactions typically occur under mild conditions and offer high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Hydrazine derivatives such as salicyl hydrazide and phenyl hydrazine are often used.
Substitution: Aryl halides and copper powder are commonly used in N-arylation reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and pyrazoline derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
1-Propyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-propyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biological processes. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . Additionally, the compound may interact with other molecular targets such as kinases and transcription factors .
Comparison with Similar Compounds
1-Propyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds such as:
4-Amino-1-methylpyrazole: This compound has a similar structure but differs in its substitution pattern, leading to different biological activities.
3-Aminopyrazole: Another similar compound with a free amino group at the 3-position, which is used in the synthesis of various heterocyclic systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-propylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-2-3-9-5-6(7)4-8-9;/h4-5H,2-3,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKOSZRTFFCROP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-83-7 | |
Record name | 1H-Pyrazol-4-amine, 1-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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